4-(3-Aminopropyl)morpholine-3,5-dione
Description
4-(3-Aminopropyl)morpholine-3,5-dione is a heterocyclic compound featuring a six-membered morpholine ring with two ketone groups at positions 3 and 5. The compound is substituted at position 4 with a 3-aminopropyl group (-CH2CH2CH2NH2), conferring both hydrophilic and reactive properties due to the terminal primary amine. Its molecular formula is C12H16N2O2 (CAS: 57037-89-5), and it is primarily used in industrial and scientific research contexts, excluding medical or dietary applications .
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-(3-aminopropyl)morpholine-3,5-dione |
InChI |
InChI=1S/C7H12N2O3/c8-2-1-3-9-6(10)4-12-5-7(9)11/h1-5,8H2 |
InChI Key |
FTUPUGHLFNFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Morpholine-3,5-dione Derivatives
The morpholine-3,5-dione core is a versatile scaffold; substitutions at position 4 significantly alter physicochemical and functional properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Alkyl vs. Aryl Substituents
- This compound: The aminopropyl group introduces a flexible aliphatic chain with a terminal primary amine, enhancing solubility in polar solvents and enabling nucleophilic reactions (e.g., amide bond formation).
Heterocycle Modifications
- Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur in the morpholine ring (e.g., 4-(2,6-diethylphenyl)-3,5-thiomorpholinedione ) increases electron-withdrawing character and alters redox stability. Thiomorpholinediones may exhibit stronger UV absorption, making them candidates for photostabilizers .
- Piperazine vs. Morpholine: Piperazinyl derivatives (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides) demonstrate enhanced bioactivity due to the secondary amine in piperazine, which improves membrane permeability and target binding in antimalarial applications (IC50: 175–220 nM) .
Functional Group Impact
- Light Stabilizers: Pyrrolidine-2,5-dione derivatives with bulky substituents (e.g., 2,2,6,6-tetramethylpiperidin-4-yl) are effective light stabilizers in polymers due to steric hindrance and radical scavenging . In contrast, the aminopropyl group in this compound offers reactivity for covalent bonding but lacks UV-blocking moieties.
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